molecular formula C12H10FN3O2S B2717228 5-{[(5-fluoro-2-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 1021262-74-7

5-{[(5-fluoro-2-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2717228
CAS No.: 1021262-74-7
M. Wt: 279.29
InChI Key: KVJSQEPNNUVMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(5-fluoro-2-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound that belongs to the class of thioxodihydropyrimidine derivatives. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-fluoro-2-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 5-fluoro-2-methylaniline with a suitable aldehyde or ketone, followed by cyclization with thiourea. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 5-{[(5-fluoro-2-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development and pharmaceutical research.

Industry

In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-{[(5-fluoro-2-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((5-chloro-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-(((5-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-(((5-iodo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of 5-{[(5-fluoro-2-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

5-[(5-fluoro-2-methylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c1-6-2-3-7(13)4-9(6)14-5-8-10(17)15-12(19)16-11(8)18/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZCIBGWYILFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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